{[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[5-benzyl-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11(2)9-18-13(8-12-6-4-3-5-7-12)16-17-15(18)21-10-14(19)20/h3-7H,1,8-10H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTVCTYCTDREFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The triazole ring is constructed via cyclization of thiosemicarbazide intermediates. A representative protocol involves:
-
Reacting 1-benzyl-1H-1,2,4-triazole-3-thiol with prenyl bromide in alkaline medium to install the prenyl group at position 4.
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Purification via column chromatography (hexane/ethyl acetate, 3:1) yields 5-benzyl-4-prenyl-4H-1,2,4-triazole-3-thiol as a white solid (m.p. 128–130°C).
Critical Parameters :
-
Base : Potassium carbonate or sodium hydride ensures deprotonation for nucleophilic substitution.
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Solvent : Anhydrous DMF or THF minimizes side reactions.
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Temperature : 0–5°C prevents polymerization of the prenyl group.
Alternative Synthetic Routes
Mitsunobu Reaction for Sulfanyl Group Installation
For acid-sensitive substrates, the Mitsunobu reaction offers milder conditions:
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Combine triazole-thiol (1.0 equiv), ethyl glycolate (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
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Stir at 25°C for 12 hours.
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Hydrolyze the ester with NaOH (2M) to yield the acetic acid derivative.
Advantages :
Optimization and Scalability
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C | 72 | 98 |
| DMF, 100°C | 65 | 95 |
| THF, 60°C | 58 | 92 |
Ethanol at 80°C provides optimal balance of yield and purity.
Catalytic Enhancements
Adding tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst increases yield to 78% by improving chloroacetic acid solubility.
Analytical and Purification Strategies
Chromatographic Methods
Recrystallization Solvents
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/water | 85 | 99 |
| Acetone/hexane | 78 | 97 |
Chemical Reactions Analysis
Types of Reactions
{[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of {[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Aliphatic vs. Aromatic Substituents : Allyl (7a) and butan-2-yl () substituents at position 4 result in lower melting points compared to aromatic substituents like 2-methoxyphenyl (). This trend aligns with the reduced crystallinity of aliphatic side chains.
Heterocyclic Influence : Pyridinyl (7a) and benzofuranyl () groups at position 5 enhance molecular complexity and may improve binding affinity in biological systems.
Acid Functionality : The sulfanylacetic acid group is conserved across analogs, suggesting its role in solubility and intermolecular interactions .
Biological Activity
{[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid , also known as a triazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that exhibit significant pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.
The molecular formula of {[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is with a molecular weight of 299.38 g/mol. The compound features a triazole ring which is known for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 299.38 g/mol |
| IUPAC Name | {[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
| CAS Number | 313250-95-2 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety demonstrate potent antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis.
Case Study: Antifungal Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds similar to {[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibited significant inhibition at low concentrations, suggesting potential for therapeutic use in fungal infections .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer effects. A notable study explored the cytotoxic activity of various triazole-containing compounds against human cancer cell lines. The findings revealed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells.
Research Findings
A recent publication highlighted the effect of triazole derivatives on breast cancer cell lines (MCF7). The study reported that treatment with {[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid led to a dose-dependent decrease in cell viability and increased apoptosis markers .
Enzyme Inhibition
Triazole compounds are known inhibitors of specific enzymes involved in critical biological pathways. For example, they can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of steroid hormones.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing {[5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?
- Methodology : The compound can be synthesized by reacting 5-benzyl-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid under reflux conditions in ethanol. This is analogous to the synthesis of structurally similar triazole-thioacetic acids, where nucleophilic substitution at the thiol group occurs .
- Key Steps :
- Use stoichiometric equivalents of chloroacetic acid to avoid side reactions.
- Monitor reaction progress via TLC (e.g., Chloroform:Methanol 7:3) .
Q. How is the purity and structural integrity of the compound validated?
- Analytical Techniques :
- Elemental Analysis : Confirm C, H, N, and S content to verify stoichiometry.
- IR Spectroscopy : Identify characteristic peaks for -SH (disappearance after reaction), C=O (1700–1750 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positioning on the triazole ring, as demonstrated in related triazole derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol : Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfanylacetic acid moiety. Degradation studies on similar compounds show mass balance >99% under controlled storage .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Variables to Optimize :
- Solvent Choice : Absolute ethanol minimizes side reactions compared to protic solvents.
- Catalysis : Add glacial acetic acid (5 drops) to accelerate condensation reactions, as seen in triazole-aldehyde condensations .
- Temperature : Reflux at 80–90°C for 4–6 hours ensures complete substitution .
Q. How do structural modifications (e.g., metal coordination or salt formation) affect bioactivity?
- Methodology :
- Salt Formation : React the sulfanylacetic acid with NaOH/KOH to form water-soluble salts for enhanced bioavailability.
- Metal Complexation : Introduce Fe(II), Cu(II), or Zn(II) via sulfate salts to study antimicrobial activity changes. For example, Cu(II) complexes of triazole derivatives show improved antifungal activity .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : If antimicrobial assays show variability, consider:
- Strain-Specific Sensitivity : Test against standardized ATCC strains.
- Compound Stability : Verify if degradation products (e.g., free thiols) interfere with assays using HPLC-MS .
- Solubility Effects : Use DMSO as a co-solvent (≤1% v/v) to ensure uniform dissolution .
Q. What computational methods support the design of derivatives with improved pharmacokinetics?
- Approach :
- Molecular Docking : Model interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to predict logP (lipophilicity) and CYP450 inhibition risks. Substituents like benzyl groups may enhance membrane permeability but increase metabolic liability .
Experimental Design Considerations
Q. How to design degradation studies to assess hydrolytic stability?
- Protocol :
- Expose the compound to accelerated conditions (pH 1–13 buffers at 40°C for 24 hours).
- Analyze via HPLC with UV detection (λ = 254 nm) to quantify degradation products (e.g., free triazole-thiols).
- Calculate mass balance to confirm no unaccounted degradation pathways .
Q. What strategies mitigate isomerization or tautomerism during synthesis?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
